2-(2H-1,3-benzodioxol-5-yl)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethan-1-one
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-15(17-5-6-18-12(9-17)3-4-16-18)8-11-1-2-13-14(7-11)21-10-20-13/h1-4,7H,5-6,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZJESJLBBNDGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethan-1-one typically involves multi-step organic reactions. One common method includes the Pd-catalyzed amination of fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) with cesium carbonate as the base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, along with cost-effective production techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzodioxole and pyrazolopyrazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction could result in alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives in cancer treatment. The compound has been investigated for its ability to inhibit tumor cell proliferation. Research indicates that derivatives of pyrazolo compounds exhibit significant anticancer properties by targeting specific enzymes involved in cancer cell growth and survival .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. Pyrazolo derivatives are known to interact with various biological targets, including kinases and phosphodiesterases, which are crucial in cellular signaling pathways. By inhibiting these enzymes, such compounds can potentially modulate pathological processes such as inflammation and cancer progression .
Neuroprotective Effects
Studies suggest that compounds similar to 2-(2H-1,3-benzodioxol-5-yl)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethan-1-one may possess neuroprotective properties. This is particularly relevant for conditions like Alzheimer’s disease and other neurodegenerative disorders where oxidative stress plays a significant role. The antioxidant capacity of pyrazole derivatives contributes to their neuroprotective effects .
Material Science
Photophysical Properties
The unique structure of this compound allows for interesting photophysical properties that can be exploited in material science. Pyrazolo derivatives have been studied for their potential use in organic light-emitting diodes (OLEDs) and other optoelectronic applications due to their ability to emit light when excited by an external energy source .
Synthesis of Novel Materials
The compound can serve as a precursor for synthesizing novel materials with tailored properties. For instance, modifications to the pyrazolo structure can lead to materials with specific electronic or optical characteristics suitable for various applications in electronics and photonics .
Research Tool
Biological Research Applications
Due to its ability to interact with multiple biological targets, this compound can serve as a valuable tool in biological research. It can be used to probe cellular mechanisms and pathways involved in disease processes. Researchers can utilize it to develop assays for screening potential therapeutic agents or understanding drug interactions at the molecular level .
Data Table: Summary of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Antitumor activity; enzyme inhibition; neuroprotective effects | Cancer treatment; modulation of inflammation; neuroprotection |
| Material Science | Photophysical properties; synthesis of novel materials | Development of OLEDs; tailored electronic materials |
| Research Tool | Probing biological mechanisms; developing assays | Enhanced understanding of disease processes; drug discovery |
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethan-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol
- 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol
- (2Z)-1-(2H-1,3-benzodioxol-5-yl)-3-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]prop-2-en-1-one
Uniqueness
What sets 2-(2H-1,3-benzodioxol-5-yl)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethan-1-one apart is its unique combination of the benzodioxole and pyrazolopyrazine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}ethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzodioxole moiety and a pyrazolo[1,5-a]pyrazine structure. Its molecular formula is , with a molecular weight of approximately 298.30 g/mol. The unique combination of these structural elements may contribute to its diverse biological activities.
Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant anticancer activity. In particular, compounds similar to This compound have shown efficacy against various cancer cell lines. For example:
| Compound | Cancer Cell Lines | IC50 (µM) | Reference |
|---|---|---|---|
| Pyrazole Derivative A | HeLa (Cervical) | 10 | |
| Pyrazole Derivative B | MCF-7 (Breast) | 15 | |
| Pyrazole Derivative C | A549 (Lung) | 12 |
These studies highlight the potential of pyrazole derivatives in targeting cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Various studies have reported that pyrazole derivatives possess activity against bacteria and fungi. Notably:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant strains.
Anti-inflammatory Effects
In addition to anticancer and antimicrobial properties, pyrazole derivatives have been investigated for their anti-inflammatory effects. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2:
| Assay Type | Result | Reference |
|---|---|---|
| COX Inhibition Assay | IC50 = 20 µM | |
| TNF-alpha Inhibition | Significant reduction at 25 µM |
The biological activity of This compound is believed to involve interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammatory pathways.
- Receptor Modulation : It could also modulate receptor activities related to cell signaling pathways that govern apoptosis and inflammation.
Case Studies
Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives in vivo:
- Antitumor Efficacy in Mouse Models : A study demonstrated that administration of a related pyrazole compound resulted in a significant reduction in tumor size in mice models of breast cancer.
- Antimicrobial Efficacy in Rat Models : Another study showed that treatment with the compound effectively reduced bacterial load in infected rat models compared to controls.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for determining the crystal structure of this compound?
- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXD for structure solution and SHELXL for refinement). Validate the structure using the CIF check procedure in PLATON to ensure absence of twinning, disorder, or missed symmetry . For data collection, employ a Bruker SMART CCD area detector with graphite-monochromated radiation (e.g., Mo Kα), and apply multi-scan absorption corrections via SADABS .
Q. How can synthetic routes for pyrazolo-pyrazine derivatives like this compound be optimized?
- Methodological Answer : Multi-component reactions (MCRs) under nitrogen atmosphere with reflux conditions (e.g., ethanol or formic acid) are effective. Monitor intermediates via TLC and purify using flash chromatography. Key steps include condensation of aromatic aldehydes with pyrazole precursors, followed by cyclization . For example, 1,3-benzodioxole derivatives can be synthesized via Claisen-Schmidt condensations .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substituent positions on the benzodioxole and pyrazolo-pyrazine rings.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm) and benzodioxole (C-O-C, ~1250 cm) functional groups .
Q. How to design an initial bioactivity screening protocol for this compound?
- Methodological Answer : Prioritize in vitro assays for antifungal, anticancer, or anti-inflammatory activity. Use MTT assays for cytotoxicity (e.g., IC against HeLa cells) and agar diffusion for antifungal activity (e.g., vs. Candida albicans). Reference pyrazoline derivatives’ bioactivity profiles to select relevant targets .
Advanced Research Questions
Q. How to resolve contradictions between computational ADME predictions and experimental pharmacokinetic (PK) data?
- Methodological Answer :
- Assay Validation : Confirm compound purity (>95% via HPLC) to rule out impurities affecting PK.
- Metabolic Stability : Use liver microsomes (human/rat) to identify reactive metabolites (e.g., via covalent protein binding assays) .
- Computational Adjustments : Re-parameterize docking software (e.g., AutoDock Vina) with experimental logP and solubility data to improve predictive accuracy .
Q. What strategies improve synthetic yields in multi-step pyrazolo-pyrazine syntheses?
- Methodological Answer :
- Catalysis : Introduce Lewis acids (e.g., ZnCl) to accelerate cyclization.
- Solvent Optimization : Replace ethanol with DMF for higher-polarity intermediates.
- Workup : Use ice-water quenching to precipitate products and reduce side reactions .
Q. How to design a structure-activity relationship (SAR) study targeting the benzodioxole moiety?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with methyl, methoxy, or halogens at the benzodioxole 5-position.
- Biological Testing : Compare IC values across analogs in enzyme inhibition assays (e.g., DYRK2 for anticancer activity).
- Computational Analysis : Perform molecular dynamics simulations to correlate substituent hydrophobicity with binding affinity .
Q. How to address discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma protein binding and half-life in preclinical models (e.g., rabbit atrial effective refractory period (AERP) model).
- Metabolite Identification : Use LC-MS/MS to detect in vivo metabolites that may reduce bioavailability .
- Dose Optimization : Adjust dosing regimens based on allometric scaling from preclinical PK data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
